Bis((1-methyl-1-phenylethyl)phenyl) isophthalate
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Overview
Description
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate is a chemical compound with the molecular formula C38H34O4 and a molecular weight of 554.67416 g/mol . It is known for its unique structure, which includes two phenyl groups attached to an isophthalate core through 1-methyl-1-phenylethyl linkages . This compound is used in various industrial and research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Bis((1-methyl-1-phenylethyl)phenyl) isophthalate typically involves the esterification of isophthalic acid with 1-methyl-1-phenylethyl phenol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis((1-methyl-1-phenylethyl)phenyl) isophthalate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and ester linkages allow it to interact with various enzymes and receptors, potentially affecting biochemical pathways . Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Bis((1-methyl-1-phenylethyl)phenyl) isophthalate can be compared with other similar compounds, such as:
Bisphenol A (BPA): Both compounds have phenyl groups, but BPA has two hydroxyl groups instead of ester linkages.
Dibutyl phthalate (DBP): DBP is another ester of phthalic acid but with butyl groups instead of 1-methyl-1-phenylethyl groups.
Diethyl phthalate (DEP): Similar to DBP, DEP has ethyl groups instead of 1-methyl-1-phenylethyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to these similar compounds .
Properties
CAS No. |
93951-36-1 |
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Molecular Formula |
C38H34O4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
bis[2-(2-phenylpropan-2-yl)phenyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C38H34O4/c1-37(2,29-18-7-5-8-19-29)31-22-11-13-24-33(31)41-35(39)27-16-15-17-28(26-27)36(40)42-34-25-14-12-23-32(34)38(3,4)30-20-9-6-10-21-30/h5-26H,1-4H3 |
InChI Key |
WDBRYIRIVBADDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=CC=C4C(C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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